molecular formula C12H9F3N2O3 B587467 5-(Hydroxymethyl)-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide CAS No. 1058722-46-5

5-(Hydroxymethyl)-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide

Cat. No.: B587467
CAS No.: 1058722-46-5
M. Wt: 286.21
InChI Key: PDBLFERZFMEGMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Hydroxymethyl)-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Hydroxymethyl)-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide typically involves the denitrogenative cyclization of vinyl azides with trifluoroacetic anhydride in the presence of triethylamine . This method allows for the formation of the isoxazole ring with the trifluoromethyl group attached, providing a straightforward route to the target compound.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but the synthetic route mentioned above can be scaled up for larger production. The use of common reagents like trifluoroacetic anhydride and triethylamine makes this process feasible for industrial applications.

Chemical Reactions Analysis

Types of Reactions

5-(Hydroxymethyl)-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The isoxazole ring can be reduced under specific conditions to yield different products.

    Substitution: The trifluoromethyl group can participate in substitution reactions, often involving nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic reagents such as amines or thiols can be employed under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acid derivatives.

    Reduction: Reduced isoxazole derivatives.

    Substitution: Substituted trifluoromethyl derivatives.

Scientific Research Applications

5-(Hydroxymethyl)-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Hydroxymethyl)-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins or enzymes. The isoxazole ring can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Hydroxymethyl)-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide is unique due to the combination of the isoxazole ring and the trifluoromethyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in pharmaceuticals and materials science.

Properties

IUPAC Name

5-(hydroxymethyl)-N-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O3/c13-12(14,15)7-1-3-8(4-2-7)17-11(19)9-5-16-20-10(9)6-18/h1-5,18H,6H2,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDBLFERZFMEGMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)NC(=O)C2=C(ON=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10857784
Record name 5-(Hydroxymethyl)-N-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10857784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1058722-46-5
Record name 5-(Hydroxymethyl)-N-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10857784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.